molecular formula C8H11NO4 B8685535 Ethyl 2,6-dioxopiperidine-3-carboxylate CAS No. 24058-31-9

Ethyl 2,6-dioxopiperidine-3-carboxylate

Cat. No. B8685535
CAS RN: 24058-31-9
M. Wt: 185.18 g/mol
InChI Key: ODDFOVFGUHLLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dioxopiperidine-3-carboxylate is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,6-dioxopiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,6-dioxopiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

24058-31-9

Product Name

Ethyl 2,6-dioxopiperidine-3-carboxylate

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 2,6-dioxopiperidine-3-carboxylate

InChI

InChI=1S/C8H11NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h5H,2-4H2,1H3,(H,9,10,11)

InChI Key

ODDFOVFGUHLLHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diethyl malonate (2.3 ml) in tetrahydrofuran (2.3 ml) cooled at 0° C. is added sodium hydride (400 mg). After stirring for 10 minutes, the mixture is mixed with acrylamide (710 mg) and let react at 0° C. for 70 minutes and at room temperature for 3.5 hours. The mixture is mixed with acetic acid (0.7 ml), stirred for 20 minutes, diluted with ethyl acetate, filtered to remove solid, concentrated, and triturated in n-hexane to afford 2,6-dioxo-piperidine-3-carboxylic acid ethyl ester (1.18 g). m.p. 69°-74° C.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
710 mg
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.